4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group, a methyl group, and a benzyl ester moiety attached to a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Chloroacetylation: The chloroacetyl group is introduced by reacting the piperazine derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Hydrolysis: Formation of 4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-acetyl)-piperazine-1-carboxylic acid benzyl ester: Lacks the methyl group, which may affect its biological activity and chemical properties.
2-Methyl-piperazine-1-carboxylic acid benzyl ester: Lacks the chloroacetyl group, which may reduce its reactivity in nucleophilic substitution reactions.
4-(2-Bromo-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may influence its reactivity and biological activity.
Uniqueness
4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both the chloroacetyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
benzyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWQVLOKGBWWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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